2-Amino-4-ethyl-3-hydroxyhexanoic acid

sphingolipid biology atypical sphingoid base amino alcohol

Researchers requiring a chiral, branched amino alcohol scaffold face limited commercial availability and a complete absence of public bioactivity data, making vendor qualification critical. This 98% pure C8 sphingoid base analog (CAS 1491538-65-8) solves this by providing a consistent, analytically validated starting point for de novo investigation. - C4 ethyl branching with C3 hydroxyl provides unique conformational constraint for peptidomimetic synthesis. - Differentiated topology relative to linear amino acid isomers, serving as a reference standard for isomeric discrimination via HPLC or MS. - Consistent 98% purity supports structure-activity relationship (SAR) library generation without introducing confounding impurity profiles.

Molecular Formula C8H17NO3
Molecular Weight 175.23 g/mol
Cat. No. B13594905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-ethyl-3-hydroxyhexanoic acid
Molecular FormulaC8H17NO3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCCC(CC)C(C(C(=O)O)N)O
InChIInChI=1S/C8H17NO3/c1-3-5(4-2)7(10)6(9)8(11)12/h5-7,10H,3-4,9H2,1-2H3,(H,11,12)
InChIKeyBXCFHJYABCNQKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-ethyl-3-hydroxyhexanoic Acid Overview


2-Amino-4-ethyl-3-hydroxyhexanoic acid (CAS: 1491538-65-8; molecular formula C8H17NO3; MW: 175.23) is a chiral, non-proteinogenic amino acid featuring both amino and hydroxyl functional groups on a branched hexanoic acid backbone . It is categorized as an atypical sphingoid base-like compound that is structurally related to the sphingosine backbone found in sphingolipids [1]. Commercial vendors supply this compound primarily at 98% purity for pharmaceutical research and development applications, with documentation suitable for global drug discovery and quality control workflows .

1
Sphingoid base structural probe with C4 ethyl branching and C3 hydroxyl scaffold distinct from canonical C18 sphingosine
2
Chiral non-proteinogenic amino acid building block for medicinal chemistry and SAR library synthesis
3
Supplied at research-grade purity (98%) for reproducible experimental workflows requiring consistent stereochemical identity

2-Amino-4-ethyl-3-hydroxyhexanoic Acid Substitution Challenges


The procurement of 2-amino-4-ethyl-3-hydroxyhexanoic acid presents a unique challenge in scientific selection due to the exceptionally limited body of publicly available, peer-reviewed experimental data on this compound. The compound's specific ethyl branching at the C4 position combined with a C3 hydroxyl group distinguishes it from related non-proteinogenic amino acids, including 2-amino-3-hydroxyhexanoic acid (which lacks the C4 ethyl substitution) and 2-amino-4-ethylhexanoic acid (which lacks the C3 hydroxyl) . The scientific literature contains no head-to-head comparator studies, cross-study comparable datasets, or validated class-level inferences that would enable quantitative differentiation against alternatives. The critical consequence for procurement is that researchers cannot rely on class-level assumptions; the specific structural features of this compound may confer distinct steric, electronic, or hydrogen-bonding properties relevant to synthetic intermediate applications, but direct experimental validation remains absent from the public domain. Any substitution decision without direct experimental verification carries unquantified risk.

Structural Mismatch
2-Amino-3-hydroxyhexanoic acid (lacks C4 ethyl) or 2-amino-4-ethylhexanoic acid (lacks C3 hydroxyl) may not replicate steric, electronic, or hydrogen-bonding properties. Direct substitution without experimental verification carries unquantified risk.
Isomeric Confusion
C8H17NO3 isomers with identical molecular weight but different branching patterns (e.g., 5,5-dimethyl or unbranched octanoic acid variants) may exhibit divergent retention times and spectral fingerprints. Analytical identity must be confirmed per procurement lot.
Absence of Comparator Data
No public head-to-head studies or class-level activity inferences exist. Class-level sphingoid base assumptions may not transfer; de novo characterization is required for any target engagement or pathway studies.

2-Amino-4-ethyl-3-hydroxyhexanoic Acid Evidence


Sphingoid Base Analog Classification

2-Amino-4-ethyl-3-hydroxyhexanoic acid is classified within the broader family of atypical sphingoid bases and related amino alcohols, a diverse group of compounds that vary in chain length, degree of unsaturation, branching, and hydroxylation patterns [1]. The biodiversity review of sphingoid bases establishes that hundreds of naturally occurring and synthetic sphingoid base-like compounds exist, with structural variations including alkyl chain modifications and substitution patterns that influence biological function [1]. This compound, with its C8 branched chain bearing an ethyl group at the C4 position and a hydroxyl group at the C3 position, represents a distinct structural variant from the canonical C18 sphingosine backbone that defines the majority of mammalian sphingolipids. However, no direct comparator studies or quantitative data exist for this specific compound.

Sphingoid Base Analog
Class-level inference
C8 branched chain with C4 ethyl and C3 hydroxyl vs. canonical C18 linear sphingosine backbone
Supports structural probe context for chain-length and branching studies
No direct comparator or biological activity data available; data to verify
sphingolipid biology atypical sphingoid base amino alcohol

Purity and Quality Control Specifications

Commercially available 2-amino-4-ethyl-3-hydroxyhexanoic acid is supplied with a minimum purity specification of 98% (NLT 98%) . The compound is produced under ISO-certified quality systems suitable for pharmaceutical research and development and global drug discovery quality control workflows . This purity grade is standard for research-grade specialty amino acids and is comparable to the 95-97% purity ranges typically offered for related non-proteinogenic amino acid derivatives, including 2-amino-3-hydroxyhexanoic acid (95%) and 2-amino-4-ethylhexanoic acid (97%) .

Purity Specification
Specification review
≥98% (NLT 98%) vs. 95–97% for related non-proteinogenic amino acid derivatives
Research-grade purity suitable for reproducible synthetic and analytical workflows
Vendor specification; independent lot verification recommended
chemical procurement quality control pharmaceutical research

Structural Isomer Differentiation

2-Amino-4-ethyl-3-hydroxyhexanoic acid shares the molecular formula C8H17NO3 (MW: 175.23) with several structural isomers, including 2-amino-3-hydroxy-5,5-dimethylhexanoic acid, 2-amino-3-hydroxyoctanoic acid, and 2-amino-3-hydroxy-4-methylheptanoic acid . Each isomer differs in the position of functional groups or carbon chain branching pattern, which may lead to distinct physicochemical properties relevant to synthetic or analytical applications. The specific C4 ethyl substitution and C3 hydroxyl pattern of the target compound distinguishes it from the C5,C5 dimethyl substitution of the 5,5-dimethyl isomer and the unbranched chain of the octanoic acid isomer.

Isomer Differentiation
Data to verify
Molecular weight identical (175.23 g/mol) across C8H17NO3 isomers; substitution pattern differs
Essential for correct analytical identification and procurement verification
Retention time and spectral fingerprint must be validated per isomer
structural isomerism physicochemical properties analytical chemistry

2-Amino-4-ethyl-3-hydroxyhexanoic Acid Research Applications


Atypical Sphingoid Base Structural Exploration

Based on its classification within the sphingoid base-like amino alcohol family [1], 2-amino-4-ethyl-3-hydroxyhexanoic acid is most appropriately positioned as a structural probe for exploring how deviations from the canonical C18 sphingosine backbone influence sphingolipid-related biochemistry. The compound's C8 chain length with C4 ethyl branching and C3 hydroxyl substitution represents a distinct molecular topology that may serve as a tool for investigating the structural determinants of enzyme-substrate recognition in sphingolipid metabolic pathways. However, users must validate all biological activity experimentally, as no peer-reviewed activity data exist for this compound in the public literature.

Chiral Building Block in Medicinal Chemistry

The compound's dual amino and hydroxyl functionality on a branched C8 backbone renders it a versatile chiral intermediate for constructing more complex molecular architectures [1]. The 98% purity grade available from commercial sources makes it suitable for incorporation into synthetic schemes where stereochemical integrity and low impurity profiles are critical. Potential applications include the synthesis of modified peptides, amino acid-derived ligands, or stereochemically defined pharmacophores where the unique C4 ethyl branching provides conformational constraint distinct from linear-chain amino acid analogs.

Non-Proteinogenic Amino Acid Isomer Analysis

Given the existence of multiple C8H17NO3 isomers with identical molecular weights but distinct substitution patterns [1], 2-amino-4-ethyl-3-hydroxyhexanoic acid can serve as a reference standard for developing and validating analytical methods capable of discriminating among structurally similar non-proteinogenic amino acids. This includes HPLC method development, mass spectrometry fragmentation pattern analysis, or chiral separation optimization, where the compound's specific retention characteristics and spectral properties must be distinguished from isomeric contaminants.

Non-Standard Amino Acid Scaffolds in SAR

For structure-activity relationship (SAR) programs seeking to explore chemical space beyond commercially validated amino acid building blocks, this compound offers a differentiated scaffold with quantifiable structural features (C4 ethyl branching, C3 hydroxyl). Its procurement at 98% purity provides a consistent starting material for generating compound libraries or probe molecules. Researchers should note that the absence of published biological activity data necessitates de novo characterization of any target engagement or functional effects.

Application
Selection Property
Validation Focus
Sphingoid Base Structural Studies
C4 ethyl branching and C3 hydroxyl topology distinct from C18 sphingosine
Chain-length and branching effect on enzyme-substrate recognition; de novo activity validation
Chiral Medicinal Chemistry
Dual amino/hydroxyl functionality on branched C8 backbone at 98% purity
Stereochemical integrity and impurity profile in peptide or pharmacophore synthesis
Non-Proteinogenic Amino Acid Analysis
Isomeric identity with C4 ethyl and C3 hydroxyl pattern for method development
HPLC retention, MS fragmentation, and chiral separation discrimination from C8H17NO3 isomers
SAR Library Exploration
Differentiated scaffold with quantifiable branching and hydroxyl features
Target engagement and functional effect characterization; no published activity data exist

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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